2-Ethyloxane-4-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyloxane-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 2-ethyloxane-4-carboxaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis of nitriles. This method includes the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides
Major Products Formed
Scientific Research Applications
2-Ethyloxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modification of nanoparticles.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Formic Acid (HCOOH): The simplest carboxylic acid, known for its use in various chemical processes.
Acetic Acid (CH3COOH): Widely used in the food industry and as a chemical reagent.
Propionic Acid (CH3CH2COOH): Used in food preservation and as a chemical intermediate.
Uniqueness of 2-Ethyloxane-4-carboxylic Acid
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable derivatives and interact with various biomolecules makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-ethyloxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBMTCSYGVFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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